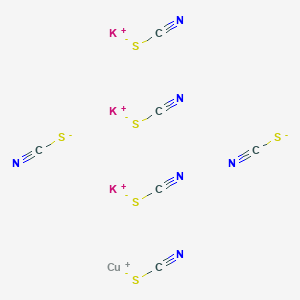
Benzoic acid, 3,5-dichloro-2,4-dihydroxy-6-pentyl-, 4-carboxy-3-methoxy-5-pentylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2'-O-methylanziaic acid is a carbonyl compound.
Scientific Research Applications
Synthesis and Chemical Applications
Benzoic acid derivatives are frequently synthesized for various applications in chemistry. One such example is the synthesis of dichloroisoeverninic acid, a constituent of the orthosomycin antibiotics, from methyl orsellinate. This process, involving 3,5-Dichloro-4-hydroxy-2-methoxy-6-methyl-benzoic acid, demonstrates the compound's relevance in creating food additives and antibiotic constituents (Dornhagen & Scharf, 1985). Moreover, benzoic acid esters have been utilized in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts, showcasing their importance in advanced chemical synthesis (Mayershofer, Nuyken & Buchmeiser, 2006).
Pharmaceutical and Biological Research
In the pharmaceutical domain, new prenylated benzoic acid derivatives isolated from Piper hispidum have been studied for their cytotoxicity, indicating the compound's potential in medical research and therapy (Friedrich et al., 2005). Similarly, the antimicrobial properties of phenolic compounds, including those derived from benzoic acid, have been explored, suggesting their use as antimicrobial agents in controlling plant and animal diseases (Du et al., 2009).
Material Science and Polymer Research
In material science, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates have been synthesized, indicating the role of such compounds in developing new materials with unique properties like photophysical properties (Sivakumar et al., 2011). Additionally, the synthesis of hyperbranched poly(ester‐amide)s based on 3‐hydroxybenzoic acid and 3,5‐diaminobenzoic acid for potential applications in polymer science has been reported, showing the versatility of benzoic acid derivatives in this field (Kricheldorf & Loehden, 1995).
Properties
Molecular Formula |
C25H30Cl2O7 |
|---|---|
Molecular Weight |
513.4 g/mol |
IUPAC Name |
4-(3,5-dichloro-2,4-dihydroxy-6-pentylbenzoyl)oxy-2-methoxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C25H30Cl2O7/c1-4-6-8-10-14-12-15(13-17(33-3)18(14)24(30)31)34-25(32)19-16(11-9-7-5-2)20(26)23(29)21(27)22(19)28/h12-13,28-29H,4-11H2,1-3H3,(H,30,31) |
InChI Key |
IDRJMRKONACJDM-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C(=C(C(=C2O)Cl)O)Cl)CCCCC)OC)C(=O)O |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C(=C(C(=C2O)Cl)O)Cl)CCCCC)OC)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-ethoxyphenyl)-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1198847.png)
![7-Amino-5-(4-ethoxy-3-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B1198848.png)


![3-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B1198853.png)




![1,2,2,6,6-Pentamethyl-1-azoniabicyclo[2.2.2]octane iodide](/img/structure/B1198866.png)

![2-[2-[[1-[1-[3-Amino-2-[[2-amino-5-(diaminomethylideneamino)-3-methylpentanoyl]amino]butanoyl]piperidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]but-2-enoylamino]-3-hydroxypropanoic acid](/img/structure/B1198868.png)

